molecular formula C13H18ClNO2 B3000658 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride CAS No. 1707575-98-1

6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride

Cat. No. B3000658
M. Wt: 255.74
InChI Key: ZWELLMQRYPKNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds, which are a class of organic compounds that include a spiro[benzofuran-piperidine] moiety, has been explored in various studies. For instance, a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was synthesized in five steps with an overall yield of 47%, demonstrating the feasibility of constructing such complex molecules . Similarly, the synthesis of a spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivative was achieved by treating a precursor compound with N-bromosuccinimide (NBS) in chloroform, followed by further reactions in the presence or absence of water to yield various spiro derivatives . These studies highlight the synthetic strategies and chemical transformations that can be employed to create spiro[benzofuran-piperidine] compounds.

Molecular Structure Analysis

The molecular structure of spiro compounds is often confirmed using spectroscopic methods such as NMR and X-ray diffraction. For example, the structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, which demonstrated the orientation of side chains in a well-defined manner . This indicates that the molecular structure of spiro[benzofuran-piperidine] compounds can be complex

Scientific Research Applications

Spiro-piperidine Compounds and σ-Receptor Affinity

Research by Maier and Wünsch (2002) delves into the synthesis of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], which includes compounds like 6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride. These compounds are evaluated for their affinity for σ1- and σ2-receptors, crucial in studying various neurological processes and disorders. The study highlights the impact of different substituents on the nitrogen atom and the methoxy group in enhancing σ1-receptor affinity, thus providing insights into receptor interactions and potential therapeutic applications (Maier & Wünsch, 2002).

Pharmacological Characterization

Wiese et al. (2009) focus on the pharmacological characterization of 1'-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]. Their research emphasizes its potent sigma1 receptor ligand property with high selectivity, which is pivotal in understanding its interaction with various receptors, ion channels, and neurotransmitter transporters. This study contributes significantly to the potential therapeutic applications of such compounds in treating neuropathic pain and other neurological disorders (Wiese et al., 2009).

PET Radiotracer Synthesis and Structure-Affinity Relationships

Maestrup et al. (2009) explore the synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers. This study investigates structure-affinity relationships and in vitro metabolic stability, which are essential for the development of radiotracers in neuroimaging. The findings contribute to the understanding of the metabolic pathways of such compounds, paving the way for their use in diagnostic imaging and research on neurological disorders (Maestrup et al., 2009).

properties

IUPAC Name

5-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-3-2-10-9-16-13(12(10)8-11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWELLMQRYPKNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(COC23CCNCC3)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.